1-deoxy-D-xylulose
Overview
Description
1-Deoxy-D-xylulose is a crucial intermediate in the non-mevalonate pathway, which is responsible for the biosynthesis of isoprenoids in many bacteria, algae, and plant plastids. This compound plays a significant role in the synthesis of terpenoids, which are essential for various biological processes, including photosynthesis, respiration, and growth regulation in plants .
Mechanism of Action
Target of Action
1-Deoxy-D-xylulose primarily targets two proteins: This compound 5-phosphate reductoisomerase and pyridoxine 5’-phosphate synthase . These proteins play crucial roles in the non-mevalonate pathway, which is essential for the biosynthesis of terpenoids .
Mode of Action
This compound interacts with its targets to facilitate the synthesis of terpenoids. It acts as an intermediate in the non-mevalonate pathway . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
This compound is involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . This pathway is distinct from the mevalonate pathway found in animals, fungi, and archaea . The MEP pathway is responsible for the synthesis of isoprenoids, a class of compounds that includes terpenoids .
Pharmacokinetics
It’s known that it’s a metabolite of the non-mevalonate pathway, generally found in prokaryotes . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the production of terpenoids, which are the most abundant secondary metabolites in plants . Terpenoids play essential roles in plant respiration, photosynthesis, growth, and development . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .
Action Environment
The action of this compound is influenced by environmental factors. For example, in tomatoes, the expression of the DXS gene, which is involved in the synthesis of this compound, can respond to exposure to methyl jasmonate . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
1-Deoxy-D-xylulose is a metabolite of the non-mevalonate pathway, generally found in prokaryotes, as a precursor to isoprenoids as well as non-isoprenoids like vitamins . The first rate-limiting enzyme involved in the MEP pathway for terpenoids biosynthesis is this compound-5-phosphate synthase (DXS) . DXS catalyzes the formation of DXP via condensation of D-glyceraldehyde 3-phosphate (D-GAP) and pyruvate .
Cellular Effects
This compound plays essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . It affects the accumulation of secondary metabolites in plants . In tomatoes, for example, the DXS gene is associated with the synthesis of photosynthetic pigments .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the MEP pathway. The active site of DXS, the enzyme that catalyzes the first step in this pathway, is located at the interface of domains I and II in the same monomer . The coenzyme thiamine pyrophosphate (TPP) is mostly buried in the complex, but the C2 atom of its thiazolium ring is exposed to a solvent-accessible tunnel that is likely the substrate-binding site .
Temporal Effects in Laboratory Settings
It is known that DXS, the enzyme that catalyzes the first step in the MEP pathway involving this compound, is stable and conservative .
Metabolic Pathways
This compound is involved in the MEP pathway for the biosynthesis of isoprenoids . This pathway is a metabolic route leading to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by seven enzymatic reaction steps .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that the enzymes of the DXP pathway of P. falciparum are localized inside the apicoplast .
Subcellular Localization
This compound is synthesized in the plastids . For instance, in tomatoes, both DXS1 and DXS2, the enzymes that catalyze the first step in the MEP pathway involving this compound, were found to be localized in the chloroplast .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-xylulose can be synthesized through enzymatic reactions involving this compound-5-phosphate synthase. This enzyme catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form this compound-5-phosphate, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to overexpress the necessary enzymes. These microorganisms are cultivated in bioreactors under optimized conditions to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-D-xylulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-5-phosphate.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: this compound-5-phosphate.
Reduction: Alcohol derivatives.
Substitution: Various substituted xylulose derivatives.
Scientific Research Applications
1-Deoxy-D-xylulose has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various isoprenoids and terpenoids.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential in developing new antibiotics and antimalarials.
Industry: It is used in the production of biofuels and other industrial chemicals
Comparison with Similar Compounds
1-Deoxy-D-xylulose-5-phosphate: A phosphorylated derivative of this compound.
2-C-methyl-D-erythritol 4-phosphate: An intermediate in the non-mevalonate pathway.
Isopentenyl diphosphate: A product of the pathway and a precursor for isoprenoid synthesis
Uniqueness: this compound is unique due to its role as a key intermediate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi. This makes it a valuable target for developing antibiotics and herbicides that specifically inhibit the non-mevalonate pathway without affecting the mevalonate pathway in humans .
Properties
IUPAC Name |
(3S,4R)-3,4,5-trihydroxypentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZJYCAXLYZEE-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209046 | |
Record name | 1-Deoxy-2-pentulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60299-43-6 | |
Record name | 1-Deoxy-2-pentulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-2-pentulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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